Home > Products > Building Blocks P2699 > 3-(1H-imidazol-2-yl)piperidine hydrochloride
3-(1H-imidazol-2-yl)piperidine hydrochloride - 1352654-79-5

3-(1H-imidazol-2-yl)piperidine hydrochloride

Catalog Number: EVT-1692823
CAS Number: 1352654-79-5
Molecular Formula: C8H14ClN3
Molecular Weight: 187.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Phenyl-4-[1H-imidazol-2-yl]-piperidine

  • Compound Description: This compound serves as a foundational structure for a novel series of selective δ-opioid agonists. [] The research highlights the development of derivatives based on this core structure, aiming to enhance their affinity and selectivity for the δ-opioid receptor. []
  • Relevance: This compound exhibits a close structural resemblance to 3-(1H-imidazol-2-yl)piperidine hydrochloride. Both share a piperidine ring substituted with an 1H-imidazol-2-yl group. The primary difference lies in the phenyl substitution at the 4-position of the piperidine ring in this compound, while 3-(1H-imidazol-2-yl)piperidine hydrochloride lacks this substitution. This structural similarity suggests a potential for shared pharmacological properties and highlights the importance of the 1H-imidazol-2-yl piperidine scaffold in drug design. []

2-Acetyl-4(5)-(1(R),2(S),3(R),4-tetrahydroxybutyl)-imidazole (THI)

  • Compound Description: THI serves as a starting point for developing inhibitors of sphingosine 1-phosphate lyase (S1PL). [] The research highlights the exploration of THI analogs to target S1PL and investigate their potential in treating autoimmune disorders, particularly rheumatoid arthritis. []
  • Relevance: Although structurally distinct from 3-(1H-imidazol-2-yl)piperidine hydrochloride, THI shares a crucial feature: the presence of an imidazole ring. This shared element suggests a possible overlap in their binding interactions with specific targets, particularly those involving the imidazole moiety. Moreover, both compounds serve as lead structures in medicinal chemistry efforts, highlighting the versatility of imidazole-containing compounds in drug discovery. []

(E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (LX2931)

  • Compound Description: LX2931 is a potent S1PL inhibitor discovered through the structural modification of THI. [] It exhibits significant therapeutic effects in rodent models of rheumatoid arthritis, demonstrating the successful optimization of THI's structure for enhanced S1PL inhibition and in vivo efficacy. []
  • Relevance: Similar to THI, LX2931 shares the common feature of an imidazole ring with 3-(1H-imidazol-2-yl)piperidine hydrochloride, further emphasizing the importance of this moiety in drug design, particularly for targets where imidazole binding is crucial. []

(1R,2S,3R)-1-(2-(isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol (LX2932)

  • Compound Description: LX2932 represents another potent S1PL inhibitor derived from the structural modification of THI. [] It exhibits promising therapeutic effects in rodent models of rheumatoid arthritis, highlighting the effectiveness of structure-based drug design in generating potent S1PL inhibitors with therapeutic potential. []
  • Relevance: Similar to THI and LX2931, LX2932 shares the imidazole ring with 3-(1H-imidazol-2-yl)piperidine hydrochloride, reinforcing the relevance of this moiety in the context of the target compound and its potential interactions with biological targets. []
Overview

3-(1H-imidazol-2-yl)piperidine hydrochloride is a heterocyclic organic compound that features a piperidine ring substituted with an imidazole moiety. This compound is significant in medicinal chemistry due to its potential applications in drug development and as a biochemical probe. The presence of both the piperidine and imidazole rings allows for diverse interactions with biological targets, making it a valuable compound in pharmaceutical research.

Source

The compound can be synthesized through various chemical methods, and it is often utilized as an intermediate in the preparation of more complex organic molecules. Its structural characteristics enable it to act as a building block for pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

Classification

3-(1H-imidazol-2-yl)piperidine hydrochloride is classified as a heterocyclic compound due to the presence of nitrogen atoms in its rings. It falls under the category of imidazole derivatives, which are widely studied for their biological activity and utility in drug design.

Synthesis Analysis

Methods

The synthesis of 3-(1H-imidazol-2-yl)piperidine hydrochloride typically involves several key steps:

  1. Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate precursors, such as glyoxal and ammonia, often in the presence of formaldehyde.
  2. Cyclization to Form the Piperidine Ring: The piperidine structure is formed by cyclizing an imidazole derivative with suitable alkyl halides or other reactive intermediates.
  3. Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid, which enhances solubility and stability.

Technical Details

The synthetic routes may vary based on the specific starting materials and desired properties of the final product. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 3-(1H-imidazol-2-yl)piperidine hydrochloride consists of:

  • A piperidine ring, which is a six-membered ring containing one nitrogen atom.
  • An imidazole ring, which is a five-membered ring with two nitrogen atoms at non-adjacent positions.

Data

The molecular formula is C8H12N4HClC_8H_{12}N_4\cdot HCl, indicating a molecular weight of approximately 188.67 g/mol. The compound's structural characteristics allow it to engage in various chemical interactions, particularly hydrogen bonding due to the presence of nitrogen atoms.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-2-yl)piperidine hydrochloride can undergo several chemical reactions:

  1. Oxidation: The imidazole ring can be oxidized using agents like potassium permanganate or hydrogen peroxide to form N-oxides.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride to yield various reduced derivatives.
  3. Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole nitrogen or piperidine carbon atoms.

Technical Details

Common reagents include:

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride.
  • Substitution Reagents: Alkyl halides or acyl chlorides under basic or acidic conditions.
Mechanism of Action

The mechanism of action for 3-(1H-imidazol-2-yl)piperidine hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. The compound binds to these targets through non-covalent interactions like hydrogen bonds and van der Waals forces, modulating their activity. This interaction can lead to various biological effects depending on the target and context of use.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to its hydrochloride form, enhancing its bioavailability.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the nitrogen atoms in both rings.
Applications

3-(1H-imidazol-2-yl)piperidine hydrochloride has several scientific applications:

  1. Medicinal Chemistry: Used as a scaffold for developing new drugs targeting neurological and psychiatric disorders.
  2. Biochemical Research: Employed in studies involving enzyme inhibition and receptor binding assays.
  3. Synthetic Chemistry: Acts as a building block for synthesizing more complex organic compounds used in pharmaceuticals and agrochemicals.
  4. Material Science: Investigated for potential applications in creating novel materials with specific electronic or optical properties.

This compound exemplifies the intersection between organic chemistry and pharmacology, showcasing how structural modifications can lead to significant biological activity.

Introduction to 3-(1H-Imidazol-2-yl)piperidine Hydrochloride in Contemporary Research

Historical Discovery and Structural Evolution in Medicinal Chemistry

The exploration of imidazole-piperidine hybrids represents a significant chapter in medicinal chemistry, evolving from early investigations into nitrogen-containing heterocycles. The structural foundation of 3-(1H-imidazol-2-yl)piperidine hydrochloride emerged through systematic optimization of benzimidazole-containing compounds, where researchers sought to balance potency with physicochemical properties. This compound exemplifies the strategic molecular hybridization approach that gained prominence in the 2000s, combining the hydrogen-bonding capability of imidazole with the spatial orientation advantages of piperidine [5].

The historical development of this scaffold parallels medicinal chemistry's broader transition from planar aromatic systems to three-dimensional architectures. Researchers recognized that replacing flat benzimidazole systems with piperidine-imidazole hybrids could significantly improve solubility and reduce plasma protein binding while maintaining target engagement. This shift addressed critical limitations observed in early benzimidazole-based drug candidates, which often exhibited poor metabolic stability (human in vitro free CLint = 314 μL/min/kg) and suboptimal solubility (0.1 μg/mL) due to high lipophilicity (cLogD at pH 6.5 = 4.48) [2].

Table 1: Evolution of Imidazole-Containing Pharmacophores in Drug Development

GenerationRepresentative StructureKey LimitationsAdvancements in 3-(1H-Imidazol-2-yl)piperidine
First (1990s)Simple benzimidazolesHigh lipophilicity, poor solubilityReduced cLogD (2.85), improved water solubility
Second (2000s)Benzimidazole-piperidine hybridsMetabolic instability, high plasma protein bindingEnhanced metabolic stability (no human microsomal turnover)
Third (2010s+)3-(Imidazol-2-yl)piperidine scaffoldsLimited spatial diversityStereochemically-defined interactions, improved target selectivity

The synthetic accessibility of 3-(1H-imidazol-2-yl)piperidine hydrochloride facilitated its rapid adoption in drug discovery programs. Efficient preparation typically involves multi-step sequences starting from piperidine precursors, with key steps including azide displacement, reduction, and imidazole ring formation under acidic conditions [2]. The hydrochloride salt form significantly enhances the compound's crystalline properties and bioavailability compared to free base alternatives, addressing the poor oral absorption issues (4% bioavailability) observed in earlier cyclohexyl-containing analogs [2].

Role as a Core Scaffold in Heterocyclic Drug Design

3-(1H-Imidazol-2-yl)piperidine hydrochloride serves as a privileged structure in contemporary medicinal chemistry due to its exceptional versatility in drug design. The scaffold's significance stems from its unique three-dimensional topology and biopharmaceutical properties, which enable diverse interactions with biological targets. The piperidine ring provides conformational restraint that positions the imidazole moiety for optimal hydrogen bonding, while the basic nitrogen allows for salt formation to enhance solubility [5].

The scaffold's molecular recognition capabilities derive from several key features:

  • The imidazole nitrogen (pKa ~6.95) can function as hydrogen bond acceptor or donor depending on protonation state
  • The piperidine nitrogen (pKa ~10.5) provides a protonatable center for ionic interactions
  • The bicyclic system creates defined vectors for substituent attachment in three-dimensional space
  • The overall polarity (experimental logP close to zero) balances membrane permeability and aqueous solubility [5]

These properties enable the scaffold to serve as a structural linchpin in hybrid molecule design, where it connects pharmacophoric elements while maintaining optimal drug-like properties. For example, in kinase inhibitor development, the scaffold bridges ATP-binding domain-targeting motifs with allosteric binding elements. This design approach has yielded compounds with dual-targeting capabilities, such as molecules that simultaneously inhibit tubulin polymerization and kinase activity [5].

Table 2: Strategic Applications in Hybrid Molecule Design

Design StrategyStructural ModificationBiological OutcomeTherapeutic Application
Side-chain extensionImidazole-1,2,4-oxadiazole hybridsEnhanced EGFR inhibition (IC50: 1.21 µM)Anticancer lead development
Central core utilizationImidazole-centered architecturesMulti-kinase inhibition profileBroad-spectrum anticancer agents
Polycyclic expansionBenzofused imidazole-piperidinesImproved tubulin binding affinityMitotic inhibitor development
Metal coordinationImidazole-containing metal complexesNovel mechanism of actionOvercoming drug resistance

Recent synthetic innovations have further expanded the scaffold's utility in drug design. The chiral resolution of stereoisomers enables exploration of stereospecific interactions, as demonstrated by the significantly higher potency of (2R,4R)-diastereoisomers in smoothened inhibition compared to other configurations (>50-fold difference) [2]. Additionally, the scaffold serves as a platform for parallel synthesis approaches, allowing rapid generation of structural diversity around the core while maintaining favorable drug-like properties [2] [4].

Significance in Targeting Pathogenic and Oncogenic Pathways

The 3-(1H-imidazol-2-yl)piperidine scaffold demonstrates exceptional targeting versatility across multiple disease-relevant pathways, particularly in oncology. Its significance stems from an ability to interact with key biological macromolecules through diverse binding modalities, including hydrogen bonding, ionic interactions, and hydrophobic contacts. This multi-modal engagement capability enables the scaffold to inhibit challenging targets that resist conventional inhibition strategies [2] [5].

In oncogenic pathway modulation, the scaffold has shown remarkable utility in targeting protein kinases and hedgehog signaling components. The compound PF-04449913 (1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea), which contains a structurally related benzimidazole-piperidine core, exemplifies this application. As a smoothened (Smo) inhibitor, it disrupts hedgehog signaling—a pathway critically implicated in basal cell carcinoma, leukemia, lung, pancreatic, and other cancers [2]. The three-dimensional architecture of the piperidine-imidazole system enables optimal positioning in the Smo binding pocket, with the (2R,4R)-stereochemistry proving essential for potency (2-fold improvement over earlier analogs) [2].

The scaffold also demonstrates significant potential in modulating tubulin dynamics and kinase signaling. Imidazole-piperidine hybrids have been developed as potent tubulin polymerization inhibitors, with compound 6 (from Li et al.) showing superior activity (IC50 = 0.4 µM) compared to colchicine (IC50 = 7.5 µM) and combretastatin A-4 (IC50 = 1.1 µM) [5]. These molecules induce G2/M cell cycle arrest by disrupting mitotic spindle formation, ultimately triggering apoptosis in cancer cells. In MDA-MB-468 breast cancer xenograft models, such compounds suppressed tumor growth by 77% at 60 mg/kg administered every other day for 21 days [5].

Table 3: Biological Targets and Therapeutic Implications

Biological TargetMechanistic ActionPotency RangeTherapeutic Area
Smoothened receptorHedgehog pathway inhibitionIC50: low nanomolarBasal cell carcinoma, leukemia
β-TubulinMicrotubule destabilizationIC50: 0.4 µMBroad-spectrum anticancer
EGFR kinaseATP-competitive inhibitionIC50: 1.21 µMNSCLC, pancreatic cancer
Aurora A kinaseMitotic kinase inhibition4.7x more potent than alisertibBreast cancer, leukemias
DNA topoisomerase IDNA replication interferenceSub-micromolar activityColorectal, ovarian cancers

The scaffold's polypharmacology potential represents an emerging frontier in drug discovery. By incorporating appropriate pharmacophoric elements around the core, researchers have developed single molecules capable of simultaneously addressing multiple oncogenic pathways. For instance, imidazole-pyrazole hybrids containing piperidine linkers have demonstrated dual Aurora A kinase inhibition (2.8-4.7x more potent than alisertib) and tubulin polymerization inhibition, resulting in exceptional cytotoxicity against triple-negative breast cancer models (GI50: 0.63 μM) . This multi-target approach potentially overcomes limitations of single-target agents, particularly in addressing tumor heterogeneity and adaptive resistance mechanisms.

The scaffold's physicochemical profile also enables blood-brain barrier penetration in selected derivatives, expanding its applicability to neurological cancers and CNS-metastasizing malignancies. Molecular editing around the piperidine nitrogen (typically through methyl substitution) fine-tunes basicity and P-glycoprotein interactions to optimize CNS exposure [2]. This strategic modification has yielded promising candidates for glioblastoma and medulloblastoma treatment, where hedgehog pathway dysregulation plays a prominent pathogenic role [2] [5].

Properties

CAS Number

1352654-79-5

Product Name

3-(1H-imidazol-2-yl)piperidine hydrochloride

IUPAC Name

3-(1H-imidazol-2-yl)piperidine;hydrochloride

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

InChI

InChI=1S/C8H13N3.ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;/h4-5,7,9H,1-3,6H2,(H,10,11);1H

InChI Key

BBDASZCNPUBORX-UHFFFAOYSA-N

SMILES

C1CC(CNC1)C2=NC=CN2.Cl

Canonical SMILES

C1CC(CNC1)C2=NC=CN2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.